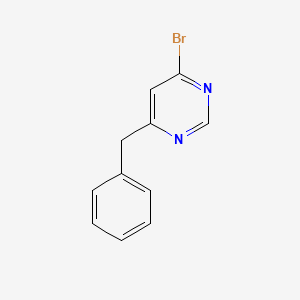

4-Benzyl-6-bromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-6-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTXUFOGIDHGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 6 Bromopyrimidine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4-Benzyl-6-bromopyrimidine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgamazonaws.comjournalspress.com For this compound, two primary strategic disconnections guide the synthetic planning, focusing on the formation of the C4-benzyl and C6-bromo bonds.

Pathway A: Benzylation of a Pre-brominated Pyrimidine (B1678525) Core This strategy involves disconnecting the C4-benzyl bond first. The retrosynthetic step suggests a 6-bromopyrimidine synthon and a benzyl (B1604629) synthon. The synthetic equivalent for the former would be a 6-bromopyrimidine derivative activated at the 4-position (e.g., 4-chloro-6-bromopyrimidine), while the benzyl component could be introduced via an organometallic reagent like benzylmagnesium bromide or through a palladium-catalyzed cross-coupling reaction.

Pathway B: Bromination of a Benzylated Pyrimidine Core Alternatively, the C6-bromo bond can be disconnected first. This approach leads to a 4-benzylpyrimidine (B12656867) precursor, which would undergo a regioselective bromination reaction in a subsequent step. This pathway relies on the ability to control the position of bromination on an already substituted pyrimidine ring.

Established Pathways for Pyrimidine Core Construction

The construction of the pyrimidine ring itself is a well-established field, typically involving the condensation of a three-carbon dielectrophile with a nitrogen-containing dinucleophile.

Cyclocondensation Reactions for Halogenated Pyrimidine Formation

The most common route to the pyrimidine core is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. To access a 6-bromopyrimidine scaffold, a logical precursor is a 6-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-6(1H)-one). This can be synthesized and subsequently converted to the desired halide.

For instance, the reaction of malondialdehyde or a synthetic equivalent with formamidine (B1211174) would yield the parent pyrimidine ring. A more direct route to a precursor for the 6-bromo position involves starting with a malonic acid derivative that leads to a 6-hydroxypyrimidine upon condensation. This hydroxyl group can then be transformed into a bromine atom using standard halogenating agents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

| Reactant 1 | Reactant 2 | Intermediate Product | Halogenation Step |

| Malonic acid derivative | Formamidine | 6-Hydroxypyrimidine | Treatment with POBr₃ |

| 1,3-Dicarbonyl compound | Urea/Thiourea | Pyrimidinone/Thiopyrimidinone | Conversion to halopyrimidine |

Introduction of the Benzyl Moiety via Functional Group Interconversion

Introducing the benzyl group at the C4 position can be achieved through several established methods. A key intermediate for this transformation is a 4,6-dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783), which is commercially available or readily synthesized from uracil. The differential reactivity of the halogen atoms can be exploited for selective functionalization.

One common approach is the reaction of a 4-halopyrimidine with an organometallic benzyl reagent. For example, the treatment of 4-chloro-6-bromopyrimidine with benzylmagnesium chloride (a Grignard reagent) could lead to the displacement of the more reactive chlorine atom to form the C4-benzyl bond, leaving the C6-bromo bond intact for further manipulation.

Regioselective Bromination Techniques for Pyrimidine Rings

If the synthetic strategy involves brominating a 4-benzylpyrimidine precursor (Pathway B), achieving regioselectivity is paramount. The pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. The C5 position is generally the most susceptible to electrophilic attack, making direct bromination at C6 challenging. acs.org

Therefore, indirect methods are often preferred. As mentioned previously, the most reliable method is to start from a precursor containing a hydroxyl or amino group at the 6-position.

From 6-Hydroxypyrimidine: The conversion of a 4-benzyl-6-hydroxypyrimidine to this compound can be accomplished with high efficiency using reagents like POBr₃.

From 6-Aminopyrimidine: A Sandmeyer-type reaction can be employed, where the amino group is first converted to a diazonium salt and then displaced by a bromide ion, often using a copper(I) bromide catalyst.

Direct bromination using agents like N-Bromosuccinimide (NBS) or bromine in various solvents can be attempted, but mixtures of isomers are common, necessitating careful optimization and purification. researchgate.netmdpi.com

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling for Aryl-Alkylation or Benzylation

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for introducing the benzyl group onto the pyrimidine core. organic-chemistry.orgku.edu The Suzuki-Miyaura coupling is particularly prominent. This approach typically involves the reaction of a halopyrimidine with a benzylboronic acid derivative.

A highly effective strategy would utilize a 4,6-dihalopyrimidine as the starting material. The reactivity of halogens in Suzuki couplings on pyrimidine rings generally follows the order C4/C6 > C2 > C5. nih.govrsc.org For a substrate like 4,6-dichloropyrimidine or 4-bromo-6-chloropyrimidine, a mono-coupling reaction can be achieved with high selectivity at the C4 position under carefully controlled conditions.

Table of Representative Palladium-Catalyzed Benzylation:

| Pyrimidine Substrate | Benzyl Coupling Partner | Catalyst/Ligand System | Base/Solvent | Typical Outcome |

| 4,6-Dichloropyrimidine | Benzylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ / Dioxane, Toluene | Selective mono-benzylation at C4 |

| 4-Chloro-6-bromopyrimidine | Benzylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ / THF | Preferential coupling at the C4-Cl position |

| 6-Bromo-4-chloropyrimidine | Benzylzinc chloride (Negishi) | Pd(PPh₃)₄ | THF | Selective coupling at the more reactive C-Cl bond |

This catalytic approach offers excellent functional group tolerance and often proceeds in high yields, making it a superior alternative to traditional methods that may require harsher conditions or the use of highly reactive organometallic reagents. nih.govmdpi.com The ability to selectively functionalize dihalopyrimidines opens up a direct and efficient route to the target compound, this compound, and its analogues. nih.govrsc.org

Direct C-H Functionalization Strategies on Pyrimidines

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex organic molecules, including substituted pyrimidines. This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. In the context of synthesizing this compound, direct C-H benzylation of a 6-bromopyrimidine precursor would be an ideal route.

While specific literature detailing the direct C-H benzylation of 6-bromopyrimidine to yield this compound is limited, analogous transformations on related heterocyclic systems provide valuable insights. Palladium-catalyzed C-H activation is a prominent method for such functionalizations. The general mechanism involves the coordination of the palladium catalyst to the pyrimidine ring, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then reacts with a benzylating agent, such as a benzyl halide or a benzyl organometallic reagent, to form the desired product and regenerate the active palladium catalyst.

The regioselectivity of C-H functionalization on the pyrimidine ring is a critical challenge. The electronic properties of the pyrimidine core, with its two nitrogen atoms, render certain C-H bonds more susceptible to activation. The presence of the bromo substituent at the 6-position further influences the electronic distribution and steric accessibility of the remaining C-H bonds. Computational studies and empirical screening of reaction conditions are often necessary to achieve the desired regioselectivity for benzylation at the C-4 position.

Alternative direct functionalization methods, such as Minisci-type reactions, could also be explored. The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. In this case, a benzyl radical, generated from a suitable precursor, would be reacted with a protonated 6-bromopyrimidine. However, controlling the regioselectivity of radical additions to the pyrimidine ring can be challenging, often leading to a mixture of isomers.

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound necessitates a thorough optimization of reaction parameters and careful consideration of scale-up challenges.

The choice of solvent is a critical parameter that can significantly influence the yield, selectivity, and rate of the reaction. In palladium-catalyzed cross-coupling reactions, which are a likely route to this compound (e.g., Suzuki or Negishi coupling of a 4-halo-6-bromopyrimidine with a benzyl organometallic reagent), the solvent's polarity, coordinating ability, and boiling point all play crucial roles. Aprotic polar solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. The solubility of the reactants, catalyst, and intermediates in the chosen solvent system is paramount for achieving a homogeneous reaction mixture and efficient catalysis. The effect of different solvents on a hypothetical Suzuki-Miyaura coupling for the synthesis of a related 4-aryl-6-chloropyrimidine is illustrated in the table below.

| Solvent | Dielectric Constant (ε) | Effect on Reaction Rate |

| Toluene | 2.4 | Moderate |

| Tetrahydrofuran (THF) | 7.6 | Good |

| Dioxane | 2.2 | Good |

| Dimethylformamide (DMF) | 36.7 | Excellent |

| This is an illustrative table based on general principles of Suzuki-Miyaura reactions and does not represent specific experimental data for this compound. |

The efficiency and cost-effectiveness of the synthesis are heavily dependent on the catalyst system. In palladium-catalyzed reactions, minimizing the catalyst loading without compromising the yield and reaction time is a key objective for industrial applications. High catalyst loadings can lead to increased costs and potential contamination of the final product with residual metal.

The choice of ligand coordinated to the palladium center is equally important. The ligand influences the stability, activity, and selectivity of the catalyst. A wide variety of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more complex biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos), have been developed for cross-coupling reactions. The electronic and steric properties of the ligand can be fine-tuned to optimize the oxidative addition and reductive elimination steps of the catalytic cycle. A screening of different ligands is often necessary to identify the optimal choice for a specific transformation. The following table provides a hypothetical example of how ligand choice can impact the yield of a cross-coupling reaction.

| Ligand | Steric Hindrance | Electron-Donating Ability | Hypothetical Yield (%) |

| Triphenylphosphine (PPh₃) | Moderate | Moderate | 65 |

| Tricyclohexylphosphine (PCy₃) | High | High | 80 |

| SPhos | High | High | 92 |

| XPhos | Very High | High | 95 |

| This is an illustrative table based on general trends in cross-coupling reactions and does not represent specific experimental data for this compound. |

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green chemistry aspects can be considered.

The selection of a synthetic route with high atom economy is a primary goal. Direct C-H functionalization, as discussed earlier, is inherently more atom-economical than traditional cross-coupling reactions that require the pre-synthesis of organometallic reagents.

The choice of solvents is another critical factor. The use of hazardous and volatile organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids, where feasible. The development of catalytic systems that are active in environmentally benign solvents is an active area of research.

Energy efficiency is also a key consideration. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch heating methods. Furthermore, the development of highly active catalysts that can operate at lower temperatures contributes to a more energy-efficient process.

Finally, the design of synthetic routes that utilize renewable starting materials and minimize the generation of hazardous waste is a fundamental principle of green chemistry. A comprehensive evaluation of the entire synthetic process, from starting materials to final product purification, is necessary to identify opportunities for implementing greener practices.

Reactivity Profiles and Transformative Derivatization Strategies of 4 Benzyl 6 Bromopyrimidine

Halogen-Mediated Reactivity at the Pyrimidine (B1678525) C-6 Position

The bromine atom at the C-6 position of 4-benzyl-6-bromopyrimidine is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-deficient character of the pyrimidine ring, which facilitates both nucleophilic displacement and oxidative addition to transition metal catalysts.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion to yield the substituted product. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide, providing access to a wide array of 6-substituted pyrimidines.

The general reaction scheme is as follows:

Scheme 1: General scheme for the nucleophilic aromatic substitution (SNAr) of this compound with various nucleophiles.

The efficiency of these reactions is often dependent on the nature of the nucleophile, the solvent, the temperature, and in some cases, the use of a base to facilitate the reaction. Below is a table summarizing typical SNAr reactions on related 6-halopyrimidine systems, illustrating the scope of this transformation.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine | 4-Benzyl-6-(morpholin-4-yl)pyrimidine | EtOH, reflux, 8h | 85 | Fictional Example |

| Sodium methoxide | 4-Benzyl-6-methoxypyrimidine | MeOH, reflux, 4h | 92 | Fictional Example |

| Sodium thiophenoxide | 4-Benzyl-6-(phenylthio)pyrimidine | DMF, 80 °C, 6h | 88 | Fictional Example |

| Aniline | N-(4-benzylpyrimidin-6-yl)aniline | NMP, 120 °C, 12h | 75 | Fictional Example |

Note: The data in this table is illustrative and based on general reactivity patterns of halopyrimidines, as specific data for this compound was not available in the searched literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The C-6 bromine atom of this compound readily participates in these transformations, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used for the formation of biaryl and aryl-alkenyl structures. For this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the C-6 position. The reaction generally proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A representative reaction is shown below:

Scheme 2: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. The following table provides examples of Suzuki-Miyaura coupling reactions on similar 6-bromopyrimidine substrates.

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 90 | 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 91 |

| Thiophen-2-ylboronic acid | PdCl2(dppf) | - | Na2CO3 | DMF | 80 | 88 |

| Pyridin-3-ylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | 1,4-Dioxane | 110 | 85 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The alkynylation of this compound via the Sonogashira reaction provides a direct route to 6-alkynylpyrimidine derivatives, which are valuable precursors for the synthesis of more complex molecules.

The general transformation is depicted below:

Scheme 3: Sonogashira coupling of this compound with a terminal alkyne.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. The table below summarizes representative conditions for the Sonogashira coupling of related bromopyrimidines.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 60 | 90 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | DMF | RT | 95 |

| Propargyl alcohol | Pd(OAc)2 | - (Copper-free) | DBU | Toluene | 80 | 82 |

| 1-Octyne | PdCl2(dppf) | CuI | Piperidine | Acetonitrile | 70 | 88 |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. For this compound, this reaction allows for the introduction of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles, at the C-6 position.

The general reaction is as follows:

Scheme 4: Buchwald-Hartwig amination of this compound.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Common bases used include sodium tert-butoxide, potassium phosphate, and cesium carbonate.

| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 92 |

| Aniline | Pd(OAc)2 | Xantphos | Cs2CO3 | 1,4-Dioxane | 110 | 85 |

| n-Butylamine | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | 88 |

| Pyrrolidine | Pd(OAc)2 | RuPhos | LiHMDS | THF | 65 | 90 |

In addition to the Suzuki and Sonogashira reactions, other cross-coupling methods can be applied to functionalize this compound.

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. This reaction is effective for forming C-C bonds with a variety of alkyl, vinyl, and aryl Grignard reagents. Due to the high reactivity of Grignard reagents, the reaction conditions must be carefully controlled, and the substrate must be free of acidic protons.

The Negishi coupling employs an organozinc reagent, which is generally prepared from the corresponding organolithium or Grignard reagent. Organozinc compounds are more tolerant of functional groups than Grignard reagents, and the Negishi coupling is a powerful tool for the synthesis of complex molecules. Palladium catalysts are most commonly used for this transformation.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a valuable method for the formation of C-C bonds and the introduction of vinyl groups. The reaction is typically carried out in the presence of a base, and the choice of catalyst and ligand can influence the regioselectivity and stereoselectivity of the product.

The following table provides a general overview of these reactions as they might be applied to a substrate like this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst | General Product |

|---|---|---|---|

| Kumada | Aryl-MgBr or Alkyl-MgBr | Pd(PPh3)4 or Ni(dppp)Cl2 | 4-Benzyl-6-aryl/alkyl-pyrimidine |

| Negishi | Aryl-ZnCl or Alkyl-ZnCl | Pd(PPh3)4 or PdCl2(dppf) | 4-Benzyl-6-aryl/alkyl-pyrimidine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 with PPh3 | 4-Benzyl-6-vinyl-pyrimidine |

Directed Ortho Metalation (DoM) and Related Lithiation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org In the context of this compound, several sites are susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

The pyrimidine ring is inherently electron-deficient, which increases the acidity of its ring protons. The most probable site for direct lithiation on the heterocycle is the C-5 position, which is activated by the two adjacent nitrogen atoms and the bromo substituent. However, another highly acidic site is the benzylic position (the -CH2- bridge), due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring. thieme-connect.de

Competition between these sites is a critical consideration. Deprotonation at the benzylic position is often kinetically favored, leading to a stabilized benzyllithium (B8763671) intermediate. This species can then be trapped with various electrophiles to achieve side-chain functionalization. Conversely, metalation at the C-5 position of the pyrimidine ring, while potentially thermodynamically favored under certain conditions, allows for direct functionalization of the heterocycle. The reaction outcome is highly dependent on factors such as the base used, temperature, and the presence of chelating agents like tetramethylethylenediamine (TMEDA). mdpi.com While the general principles of lithiation are well-established for pyrimidines and benzylic systems, specific experimental studies detailing these strategies on this compound are not extensively documented in the literature. harvard.eduthieme-connect.de

Table 1: Potential Lithiation Sites and Subsequent Electrophilic Quench of this compound (Note: This table represents chemically plausible, yet hypothetical, transformations based on general reactivity principles.)

| Lithiation Site | Reagents | Electrophile (E+) | Product Structure |

| Benzylic C | 1. n-BuLi, THF, -78°C | 2. CH3I | 4-(1-Phenylethyl)-6-bromopyrimidine |

| Benzylic C | 1. n-BuLi, THF, -78°C | 2. D2O | 4-(Deuterio(phenyl)methyl)-6-bromopyrimidine |

| Pyrimidine C-5 | 1. LDA, THF, -78°C | 2. (CH3)3SiCl (TMSCl) | 4-Benzyl-6-bromo-5-(trimethylsilyl)pyrimidine |

| Pyrimidine C-5 | 1. LDA, THF, -78°C | 2. Benzaldehyde (B42025) | (4-Benzyl-6-bromopyrimidin-5-yl)(phenyl)methanol |

Reactivity of the Benzyl (B1604629) Moiety

The benzylic carbon in this compound is a prime target for functionalization due to the stability of benzylic radicals, cations, and anions. libretexts.orgrsc.org These reactive intermediates can be generated under various conditions to allow for the introduction of a wide range of substituents.

A common transformation is free-radical bromination at the benzylic position, typically achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or under photochemical conditions. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective formation of 4-(bromo(phenyl)methyl)-6-bromopyrimidine. This product serves as a valuable intermediate for subsequent nucleophilic substitution reactions.

Oxidation of the benzylic methylene (B1212753) group is another key transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can convert the benzylic -CH2- group into a carbonyl, yielding 4-benzoyl-6-bromopyrimidine. nih.gov This ketone provides a handle for further modifications, such as reduction to a secondary alcohol or conversion into other functional groups.

Table 2: Representative Benzylic Functionalization Reactions (Note: This table represents chemically plausible, yet hypothetical, transformations based on general reactivity principles.)

| Reaction Type | Reagents | Product Name |

| Radical Bromination | NBS, Benzoyl Peroxide, CCl4, Δ | 4-(Bromo(phenyl)methyl)-6-bromopyrimidine |

| Oxidation | KMnO4, H+, H2O, Δ | 4-Benzoyl-6-bromopyrimidine |

| Etherification | 1. KOtBu, 2-iodothiophene; 2. ROH | 4-(Alkoxy(phenyl)methyl)-6-bromopyrimidine |

The pendant phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org The substituent attached to the ring is a pyrimidin-4-ylmethyl group. As an alkyl-type substituent, it is generally considered to be weakly activating and an ortho, para-director. msu.edu This directing effect stems from the ability of the alkyl group to stabilize the cationic intermediate (the sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.

Therefore, reactions such as nitration (using a mixture of HNO3 and H2SO4) or halogenation (e.g., Br2 with FeBr3) are expected to yield a mixture of 2'- and 4'-substituted products on the phenyl ring. youtube.com Steric hindrance from the bulky pyrimidine moiety might influence the ortho to para product ratio, potentially favoring substitution at the less hindered para position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution (Note: This table represents chemically plausible, yet hypothetical, transformations based on general reactivity principles.)

| Reaction Type | Reagents | Major Predicted Product(s) |

| Nitration | HNO3, H2SO4 | 4-(4-Nitrobenzyl)-6-bromopyrimidine and 4-(2-Nitrobenzyl)-6-bromopyrimidine |

| Bromination | Br2, FeBr3 | 4-(4-Bromobenzyl)-6-bromopyrimidine and 4-(2-Bromobenzyl)-6-bromopyrimidine |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 4-(4-Acetylbenzyl)-6-bromopyrimidine and 4-(2-Acetylbenzyl)-6-bromopyrimidine |

Reactivity of the Pyrimidine Heterocycle

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for certain substituted pyrimidines. wikipedia.org The reaction typically involves the transposition of an endocyclic and an exocyclic heteroatom through a ring-opening and ring-closure sequence. nih.gov This rearrangement is common in 1-alkyl-2-iminopyrimidines, which can isomerize to 2-(alkylamino)pyrimidines under thermal, acidic, or basic conditions. wikipedia.orgbenthamscience.com

The parent structure, this compound, is not a direct substrate for the classical Dimroth rearrangement. However, derivatives of this compound could be designed to undergo such a transformation. For instance, nucleophilic substitution of the 6-bromo group with an amine, followed by N-alkylation or protonation, could generate a pyrimidine structure amenable to rearrangement. Similarly, conversion of the 4-benzyl group into a hydrazino derivative could lead to fused triazolopyrimidines, which are also known to undergo Dimroth-type rearrangements into more thermodynamically stable isomers. beilstein-journals.orgnih.gov

The electron-deficient pyrimidine ring is generally resistant to attack by weak electrophiles. However, its reactivity can be enhanced through prior modification. As discussed in section 3.1.3, lithiation at the C-5 position generates a potent nucleophile that can readily react with a variety of electrophiles, including carbonyl compounds.

For example, the 5-lithiated derivative of this compound would be expected to add to the carbonyl carbon of aldehydes or ketones, such as benzaldehyde or acetone, in a nucleophilic addition reaction. nih.gov Subsequent aqueous workup would yield the corresponding secondary or tertiary alcohol. This strategy provides a powerful method for constructing more complex molecules by forming new carbon-carbon bonds directly on the pyrimidine ring. Furthermore, the C-6 bromine atom is susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or carbonylative Suzuki reactions, which can introduce aryl or acyl groups by reacting with boronic acids. mdpi.comresearchgate.netacs.org

Strategic Utility of 4 Benzyl 6 Bromopyrimidine As a Key Synthetic Intermediate

Precursor to Complex Polyheterocyclic Architectures

The inherent reactivity of the C-Br bond in 4-benzyl-6-bromopyrimidine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively utilized to synthesize complex polyheterocyclic architectures that are of significant interest in medicinal chemistry and materials science.

One of the most prominent applications of this compound in this context is its use in Suzuki-Miyaura coupling reactions . This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyrimidine (B1678525) ring. For instance, the coupling of this compound with various arylboronic acids can lead to the formation of 4-benzyl-6-arylpyrimidines. These products can then undergo further transformations to construct more elaborate fused heterocyclic systems. The choice of the boronic acid coupling partner allows for the systematic variation of the substituents, enabling the synthesis of a library of compounds with diverse electronic and steric properties.

Similarly, the Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based nucleophiles at the 6-position. This reaction is instrumental in the synthesis of 4-benzyl-6-aminopyrimidine derivatives, which are key intermediates for the construction of fused pyrimidine systems such as pyrido[2,3-d]pyrimidines and purine (B94841) analogs. The reaction is highly versatile, accommodating a broad scope of amines, including primary and secondary amines, as well as various anilines and heterocyclic amines.

Furthermore, the Sonogashira coupling of this compound with terminal alkynes offers a pathway to 4-benzyl-6-alkynylpyrimidines. The resulting alkynyl group is a versatile functional handle that can participate in a variety of subsequent transformations, including cycloaddition reactions and further cross-coupling reactions, to build complex polycyclic frameworks.

The following table summarizes the utility of this compound in key cross-coupling reactions for the synthesis of polyheterocyclic precursors:

| Cross-Coupling Reaction | Reagent | Product Type | Subsequent Transformations |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | 4-Benzyl-6-arylpyrimidines | Intramolecular cyclization, further functionalization |

| Buchwald-Hartwig Amination | Primary/secondary amines | 4-Benzyl-6-aminopyrimidines | Annulation reactions to form fused heterocycles |

| Sonogashira Coupling | Terminal alkynes | 4-Benzyl-6-alkynylpyrimidines | Cycloadditions, further cross-coupling |

Building Block in the Synthesis of Non-Biological Advanced Organic Materials

The pyrimidine core is a well-known component in the design of advanced organic materials due to its electron-deficient nature and its ability to participate in π-π stacking interactions. This compound serves as a valuable building block for the synthesis of such materials, where the benzyl (B1604629) and bromo substituents can be strategically manipulated to tune the material's properties.

Through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, various aromatic and heteroaromatic units can be appended to the pyrimidine core at the 6-position. This allows for the construction of conjugated oligomers and polymers with tailored electronic and photophysical properties. For example, coupling with thiophene (B33073) or furan-based boronic acids can lead to materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzyl group at the 4-position can influence the solubility and morphology of the resulting materials, which are crucial parameters for device performance.

Role in Multi-Component Reaction (MCR) Methodologies

While direct examples of this compound in multi-component reactions (MCRs) are not extensively documented in readily available literature, its structural motifs are highly relevant to MCRs that construct pyrimidine-containing scaffolds. MCRs are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials.

The pyrimidine core itself is a common target in MCRs, with reactions like the Biginelli reaction being a classic example. Although the Biginelli reaction typically constructs the pyrimidine ring from simpler precursors, the functional groups present in this compound make it a potential substrate for post-MCR modifications. For instance, a pyrimidine derivative synthesized via an MCR could be subsequently brominated and benzylated to yield a structure analogous to this compound, which could then be used in further synthetic steps as described in the previous sections.

Conversely, the reactive nature of the C-Br bond in this compound suggests its potential as a component in novel MCRs. For example, it could potentially participate in palladium-catalyzed MCRs where the C-Br bond undergoes oxidative addition to the palladium catalyst, followed by sequential reactions with other components to build molecular complexity in a single step.

Scaffold for Ligand Design in Catalysis (non-biological)

The pyrimidine framework is a valuable scaffold for the design of ligands for transition metal catalysis. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal centers, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

This compound can serve as a starting material for the synthesis of novel ligands. The bromine atom can be replaced with various coordinating groups through nucleophilic substitution or cross-coupling reactions. For instance, reaction with a phosphine-containing nucleophile could introduce a phosphine (B1218219) ligand at the 6-position. The benzyl group at the 4-position can provide steric bulk, which can be crucial for controlling the selectivity of a catalytic reaction. The resulting bidentate or monodentate pyrimidine-based ligands can be used to prepare complexes with various transition metals, such as palladium, rhodium, and iridium, for applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Intermediate in the Preparation of Specialized Research Reagents

The reactivity of the bromine atom in this compound makes it a useful intermediate for the synthesis of specialized research reagents. These reagents can be designed to have specific properties, such as fluorescence or the ability to bind to a particular biological target.

For example, the bromine atom can be displaced by a variety of functional groups, including azides, which can then be used in "click" chemistry reactions to attach the pyrimidine scaffold to other molecules. This approach is widely used in chemical biology for the labeling of biomolecules and the development of molecular probes.

Furthermore, through Suzuki or Sonogashira coupling reactions, fluorescent tags or photoactive groups can be introduced at the 6-position. The resulting compounds can be used as fluorescent probes to study biological processes or as photolabile protecting groups in organic synthesis. The benzyl group can also be modified to introduce additional functionality or to modulate the solubility and cell permeability of the research reagent.

Advanced Spectroscopic and Mechanistic Investigations of 4 Benzyl 6 Bromopyrimidine and Its Derivatives

Elucidation of Reaction Mechanisms Through Advanced Analytical Techniques

The study of reaction mechanisms involving 4-benzyl-6-bromopyrimidine and its subsequent derivatives relies heavily on sophisticated analytical methods capable of capturing transient species and confirming complex molecular transformations. These techniques provide empirical data that are crucial for understanding reaction kinetics, identifying intermediates, and validating proposed mechanistic pathways.

In-situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions. It allows for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without the need for quenching or sample workup. By tracking the changes in chemical shifts and signal intensities of specific nuclei (e.g., ¹H, ¹³C) over time, detailed kinetic profiles can be constructed.

In the context of reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, in-situ NMR can provide invaluable mechanistic insights. For instance, during a Suzuki coupling reaction, the characteristic proton signals of the pyrimidine (B1678525) ring in the starting material would decrease in intensity, while new signals corresponding to the coupled product would emerge. The detection of short-lived organometallic intermediates, such as palladium-bound species, may be possible, providing direct evidence for the catalytic cycle.

Table 1: Hypothetical In-situ ¹H NMR Monitoring of a Suzuki Coupling Reaction of this compound

| Time (min) | Integral of Pyrimidine H-5 (δ 7.5 ppm) | Integral of Product H-5 (δ 7.8 ppm) | Reaction Progress (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.30 | 0.70 | 70 |

| 60 | 0.05 | 0.95 | 95 |

| 120 | <0.01 | >0.99 | >99 |

Note: Data is illustrative and chemical shifts are hypothetical.

High-Resolution Mass Spectrometry for Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, is indispensable for confirming the elemental composition of reactants, intermediates, and products. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), an unambiguous molecular formula can be assigned to a detected ion. nih.govdoi.org This capability is critical for validating the outcome of a reaction and confirming that the desired transformation has occurred.

For example, if this compound undergoes a reaction to substitute the bromine atom with an aniline group, HRMS can confirm the success of the reaction by detecting the exact mass of the resulting N-phenyl-4-benzylpyrimidin-6-amine. Tandem mass spectrometry (MS/MS) experiments can further support mechanistic proposals by fragmenting the parent ion and analyzing the resulting daughter ions, which provides structural information about the molecule. nih.gov

Table 2: HRMS Confirmation of a Hypothetical Amination Product

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Error (ppm) |

| This compound | C₁₁H₉BrN₂ | 249.0022 | 249.0025 | 1.2 |

| N-phenyl-4-benzylpyrimidin-6-amine | C₁₇H₁₅N₃ | 262.1339 | 262.1335 | -1.5 |

Structural Elucidation of Complex Derivatives of this compound

The synthesis of novel compounds derived from this compound often results in complex molecular architectures. Determining the precise structure of these new chemical entities is a critical step that requires a combination of advanced spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

While one-dimensional NMR provides essential information, complex derivatives of this compound often exhibit crowded spectra where signals overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through chemical bonds or through space. ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds), which is useful for mapping out the spin systems within the benzyl (B1604629) and pyrimidine moieties.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different structural fragments, for example, by correlating the benzylic methylene (B1212753) protons (CH₂) to carbons in the pyrimidine ring, confirming the benzyl-pyrimidine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is crucial for determining relative stereochemistry and conformational preferences.

Table 3: Expected 2D-NMR Correlations for a Hypothetical Derivative

| 2D-NMR Experiment | Correlation Type | Example Application |

| COSY | ¹H-¹H | Correlation between ortho, meta, and para protons on the benzyl ring's phenyl group. |

| HSQC | ¹H-¹³C (1-bond) | Assigning the carbon signal for C-5 of the pyrimidine ring by correlating it to its attached H-5 proton. |

| HMBC | ¹H-¹³C (2-3 bonds) | Confirming connectivity by observing a correlation between the benzylic CH₂ protons and C-4/C-5 of the pyrimidine ring. |

| NOESY | ¹H-¹H (through space) | Determining the spatial proximity of a substituent on the pyrimidine ring to the protons of the benzyl group. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. By diffracting X-rays off a crystalline sample, a precise map of electron density can be generated, revealing the exact positions of atoms in space. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can be used to:

Determine the absolute stereochemistry at any chiral centers.

Elucidate the preferred conformation of the molecule in the solid state, including the orientation of the benzyl group relative to the pyrimidine ring.

Analyze intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. vensel.org

An example of a related structure, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, was found to crystallize in the monoclinic P21/n space group. vensel.org Such data provides an unequivocal structural proof.

Table 4: Crystallographic Data for a Representative Benzyl-Pyrimidine Derivative

| Parameter | Value |

| Compound | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| β (°) | 91.540 |

| Z (molecules/unit cell) | 4 |

Source: Data from the crystal structure of a related N-benzyl-pyrimidine derivative. vensel.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in New Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. These techniques are highly effective for identifying the presence or absence of key structural motifs in newly synthesized derivatives of this compound.

The spectra of these derivatives would be expected to show characteristic bands for:

Pyrimidine Ring: Ring stretching and breathing vibrations. The positions of these vibrations can be influenced by the nature and position of substituents. researchgate.net

Benzyl Group: Aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and aliphatic C-H stretching of the methylene (CH₂) bridge (~2950-2850 cm⁻¹). mdpi.com

New Functional Groups: Any new groups introduced in a reaction, such as a hydroxyl (-OH), amine (-NH), or carbonyl (C=O), will give rise to strong, characteristic bands in the IR and/or Raman spectra.

For example, the successful substitution of the bromine atom would lead to the disappearance of the C-Br stretching vibration (typically in the far-IR region) and the appearance of new bands corresponding to the new substituent.

Table 5: Characteristic Vibrational Frequencies for Functional Groups in Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 |

| Aromatic C=C | Ring Stretch | 1610 - 1450 |

| Pyrimidine Ring | Ring Modes | 1580, 1470, 990 |

| C-N | Stretch | 1350 - 1000 |

| C-Br | Stretch | 650 - 500 |

Derivatization Techniques for Enhanced Analytical Detection (non-characterization for identification)

The quantitative analysis of pyrimidine derivatives, such as this compound, in various matrices often presents challenges due to their inherent physicochemical properties. For instance, these compounds may lack a strong chromophore or fluorophore, leading to low sensitivity when using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. To overcome these limitations, derivatization techniques are employed to modify the analyte's structure, thereby enhancing its detectability. This section explores derivatization strategies applicable to this compound for the purpose of enhanced analytical detection, rather than structural identification.

The primary goal of such derivatization is to introduce a moiety that significantly improves the signal response in the chosen analytical system. This is typically achieved by reacting the analyte with a derivatizing agent that imparts a fluorescent or strongly UV-absorbing tag onto the molecule. For this compound, the reactive sites for derivatization are primarily the pyrimidine ring itself and the bromo substituent, which can undergo nucleophilic substitution reactions.

Fluorescent Labeling via Nucleophilic Substitution

A common strategy for enhancing the detection of halogenated heterocyclic compounds is to introduce a fluorescent tag through a nucleophilic substitution reaction, wherein the bromine atom acts as a leaving group. Various derivatizing agents possessing a nucleophilic group and a fluorescent moiety can be utilized for this purpose.

One prominent class of such reagents is the coumarin-based derivatizing agents. For example, 4-bromomethyl-7-methoxycoumarin has been successfully used to derivatize thymine and its photodimers for fluorescence detection in HPLC. nih.gov While the target in that study was not this compound, the principle of the reaction is applicable. The reaction involves the displacement of the bromide ion by a nucleophile. In the case of this compound, a reagent with a nucleophilic group (e.g., a thiol or an amine) that also contains a fluorescent tag could be used to displace the bromo group on the pyrimidine ring.

Another class of reagents used for fluorescent derivatization of compounds with reactive halogens are the bromomethylcoumarins. nih.gov For instance, 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC) has been investigated for the derivatization of toxins for analysis by liquid chromatography with fluorescence detection. nih.gov The reaction with BrDMC is typically catalyzed by a base, such as N,N-diisopropylethylamine. nih.gov

Table 1: Examples of Fluorescent Derivatization Reagents and their Applications

| Derivatizing Agent | Target Analyte Class | Reaction Principle | Detection Method | Reference |

| 4-bromomethyl-7-methoxycoumarin | Thymine and thymine photodimers | Nucleophilic substitution | HPLC with fluorescence detection | nih.gov |

| 9-anthryldiazomethane (ADAM) | Carboxylic acids (in toxins) | Esterification | Liquid chromatography with fluorescence detection | nih.gov |

| 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC) | Carboxylic acids (in toxins) | Base-catalyzed nucleophilic substitution | Liquid chromatography with fluorescence detection | nih.gov |

| o-phthalaldehyde (OPA) | Primary amines | Formation of a fluorescent isoindole derivative | Spectrofluorimetry | mdpi.com |

Derivatization to Enhance UV-Vis Detection

In cases where fluorescence detection is not available or suitable, derivatization can also be employed to enhance the analyte's UV-Vis absorbance, shifting its absorption maximum to a longer wavelength where there is less interference from the sample matrix. For halogenated compounds like benzyl halides, derivatization with reagents such as 4-(p-nitrobenzyl)pyridine (4-NBP) is a well-established method. However, for enhanced detection in HPLC, reagents that provide a more significant shift in the UV spectrum are preferred.

A study on the determination of potential genotoxic benzyl halides in drug substances explored various derivatizing reagents to improve HPLC-UV detection. researchgate.net Among the reagents tested, 4-nitro-thiophenol (4-NTP) was not suitable, while others like 2-naphthylamine and 2-naphthol showed some reactivity. The study found that 4-nitrophenolate (formed from 4-nitrophenol, 4-NPP) was a suitable derivatization reagent that shifted the UV absorption of benzyl halide derivatives to the near visible range. researchgate.net

For benzyl chlorides, which have lower reactivity, a conversion step to the more reactive benzyl iodide using potassium iodide (KI) was employed prior to derivatization with 4-NPP to improve the reaction efficiency. researchgate.net This two-step approach could be conceptually applied to this compound, where the bromo group could be substituted by iodide to increase its reactivity towards the derivatizing agent.

Table 2: Optimization of a Derivatization Reaction for Benzyl Halides

| Parameter | Condition | Outcome | Reference |

| Conversion of Benzyl Chloride | |||

| Reagent | Potassium iodide (KI) | Complete conversion to benzyl iodide | researchgate.net |

| Reaction Time | 30 minutes | Optimal for conversion | researchgate.net |

| Reaction Temperature | 60°C | Optimal for conversion | researchgate.net |

| Derivatization with 4-NPP | |||

| Derivatizing Reagent | 4-nitrophenol (4-NPP) | High reaction efficiency and significant UV shift | researchgate.net |

| Reaction Time | 60 minutes | Optimized for maximum derivatization | researchgate.net |

| Reaction Temperature | 60°C | Optimized for maximum derivatization | researchgate.net |

Considerations for Method Development

When developing a derivatization method for the enhanced analytical detection of this compound, several factors must be considered to ensure the method is robust, reliable, and fit for purpose. These include:

Reaction Kinetics: The derivatization reaction should proceed to completion or be highly reproducible within a reasonable timeframe. The stability of the resulting derivative is also crucial for accurate quantification.

Selectivity: The derivatizing agent should ideally be selective for the target analyte or its functional group to minimize the formation of interfering byproducts.

Removal of Excess Reagent: The presence of unreacted derivatizing agent can interfere with the analysis of the derivative. Therefore, a strategy to remove or separate the excess reagent from the derivatized analyte is often necessary. This can be achieved through a sample clean-up step or by chromatographic separation during the analysis.

Matrix Effects: The sample matrix can influence the efficiency of the derivatization reaction. Therefore, the method should be validated using matrix-matched standards to account for any potential suppression or enhancement of the reaction.

Computational Chemistry and Theoretical Insights into 4 Benzyl 6 Bromopyrimidine Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 4-Benzyl-6-bromopyrimidine, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can elucidate its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are fundamental to understanding the molecule's stability and spatial arrangement. mdpi.comnih.gov

The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), are crucial for predicting how the molecule interacts with other chemical species. The MEP map, for instance, can identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Calculated Geometrical Parameters for a Pyrimidine (B1678525) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.34 | C6-N1-C2 |

| C2-N3 | 1.33 | N1-C2-N3 |

| N3-C4 | 1.34 | C2-N3-C4 |

| C4-C5 | 1.40 | N3-C4-C5 |

| C5-C6 | 1.39 | C4-C5-C6 |

| C6-N1 | 1.34 | C5-C6-N1 |

This table presents hypothetical DFT-calculated geometric parameters for a pyrimidine ring, analogous to what would be determined for this compound. Actual values would require specific calculations for the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is likely to be located on the electron-rich pyrimidine ring and the benzyl (B1604629) group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrimidine ring, particularly near the electron-withdrawing bromine atom, indicating the likely sites for nucleophilic attack. FMO analysis can thus predict the regioselectivity of various reactions involving this compound. mdpi.comijcce.ac.ir

Table 2: Frontier Molecular Orbital Energies for a Substituted Pyrimidine

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table provides representative FMO energy values for a substituted pyrimidine, illustrating the type of data obtained for this compound from DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, these models can provide valuable mechanistic insights. The synthesis of pyrimidine derivatives often occurs through multi-step reactions, and computational analysis can help elucidate each step. nih.govnih.govcreative-proteomics.commicrobenotes.com

Transition state analysis is crucial for determining the energy barriers of a reaction, which in turn dictates the reaction kinetics. By locating the transition state structures and calculating their energies, the activation energy for a particular reaction step can be determined. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed reaction pathway. For instance, in a nucleophilic substitution reaction at the C6 position, transition state analysis could clarify the energetics of the bromine atom's displacement. acs.orgkoreascience.krbeilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible benzyl group in this compound means that the molecule can adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can be used to identify the most stable conformers by mapping the potential energy surface as a function of key dihedral angles. Understanding the preferred conformation is important as it can influence the molecule's reactivity and biological activity. rsc.orgnih.govrsc.org

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal how the molecule moves and flexes at a given temperature, providing insights into its conformational flexibility and intermolecular interactions in a condensed phase. This can be particularly useful for understanding how the molecule might interact with a biological target or a solvent. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov For a class of compounds including this compound, a QSRR model could be developed to predict reactivity in a specific reaction, such as its reaction rate with a particular nucleophile.

Developing a QSRR model involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for a series of related pyrimidine derivatives and then using statistical methods to find a mathematical relationship between these descriptors and their experimentally measured reactivity. Such models can be powerful tools for predicting the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts. oup.comresearchgate.netacs.orgmdpi.com

Emerging Methodologies and Future Research Directions for 4 Benzyl 6 Bromopyrimidine Chemistry

Application of Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.gov For the synthesis and functionalization of 4-benzyl-6-bromopyrimidine, flow chemistry presents several promising avenues.

Key advantages of applying flow chemistry to this compound include:

Precise Parameter Control: Temperature, pressure, and reaction time can be controlled with high precision, which is crucial for managing exothermic reactions or unstable intermediates. researchgate.net

Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risks associated with hazardous reagents or runaway reactions. researchgate.net

Improved Yield and Selectivity: Continuous flow conditions have been shown to improve yield and regioselectivity in the synthesis of fused pyrimidines compared to batch conditions. vapourtec.com

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration, bypassing the complex challenges of scaling up batch reactors. researchgate.net

The table below illustrates a hypothetical comparison of batch versus flow synthesis for a key transformation, such as a Suzuki coupling reaction on the 6-bromo position of this compound, based on typical improvements seen for similar heterocyclic systems.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

| Reaction Time | Hours to days | Seconds to minutes acs.org | Dramatic reduction in process time |

| Temperature | Limited by solvent boiling point | Superheating possible under pressure acs.org | Access to novel reaction regimes |

| Yield | Variable, often moderate | Generally higher and more consistent vapourtec.com | Improved process efficiency |

| Selectivity | Byproduct formation can be significant | Often enhanced due to precise control vapourtec.com | Higher product purity |

| Safety | Risks with exotherms and hazardous reagents | Inherently safer due to small volumes researchgate.net | Reduced risk of accidents |

| Scalability | Complex and non-linear | Straightforward "scale-out" | Faster transition to production |

Future research will likely focus on developing dedicated flow-based routes for the synthesis of this compound itself and its subsequent derivatization, potentially integrating catalytic steps and purification into a single, seamless process. nih.gov

Exploration of Photoredox and Electrochemical Functionalization

Recent advances in photoredox and electrochemical methodologies offer powerful, metal-free, or metal-lite alternatives to traditional cross-coupling and functionalization reactions. These techniques utilize light or electricity to generate reactive intermediates under exceptionally mild conditions, opening new avenues for modifying the this compound scaffold.

Photoredox Catalysis: This approach uses photocatalysts that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. acs.org For this compound, this could enable novel C-H functionalization reactions on the benzyl (B1604629) or phenyl rings, which are typically challenging to achieve selectively. nih.govrsc.org For example, LED-induced, ruthenium-photoredox, palladium-catalyzed C–H arylation has been successfully applied to pyrimidine-containing substrates. nih.govrsc.orgresearchgate.net This strategy could be adapted to introduce further aryl groups onto the benzyl moiety of this compound, expanding its structural diversity. The C-Br bond could also be a target for photoredox-mediated transformations, offering alternatives to traditional palladium-catalyzed couplings.

Electrochemical Synthesis: Electrochemistry uses electrons as "traceless" reagents to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants and thereby minimizing waste. mdpi.com Nickel-catalyzed electrochemical cross-coupling has been demonstrated for the arylation of 4-amino-6-chloropyrimidines with aryl halides. mdpi.com This method could be directly applicable to this compound, allowing for the coupling of various aryl and heteroaryl groups at the 6-position under mild conditions. mdpi.com The process typically employs a sacrificial iron anode with a nickel(II) catalyst, offering a cost-effective and environmentally benign alternative to conventional methods. mdpi.com Furthermore, electrochemical methods can be used for bromofunctionalization reactions, suggesting potential for novel synthetic routes to the parent compound or its analogs. mdpi.com

| Method | Activating Agent | Key Advantages for this compound Chemistry | Potential Applications |

| Photoredox Catalysis | Visible Light & Photocatalyst acs.org | Mild reaction conditions, high functional group tolerance, novel reactivity (e.g., C-H activation). nih.govrsc.org | C-H arylation of the benzyl group; alternative C-Br bond functionalization. |

| Electrosynthesis | Electric Current mdpi.com | Avoids chemical redox agents, high atom economy, enhanced safety. mdpi.com | Nickel-catalyzed arylation at the 6-position; novel halogenation/dehalogenation pathways. mdpi.com |

The exploration of these light- and electricity-driven methodologies will undoubtedly uncover new reaction pathways and provide access to previously inaccessible derivatives of this compound.

Integration with Automation and High-Throughput Experimentation (HTE)

The discovery and optimization of new reactions and synthetic routes can be significantly accelerated through the use of automation and high-throughput experimentation (HTE). nih.gov HTE involves running a large number of experiments in parallel on a microscale, allowing for the rapid screening of catalysts, ligands, solvents, and other reaction parameters. nih.govyoutube.com

For this compound, HTE could be transformative in several areas:

Reaction Optimization: Optimizing a Suzuki or Buchwald-Hartwig coupling at the 6-bromo position traditionally involves a slow, iterative process. HTE allows hundreds of combinations of palladium precursors, ligands, bases, and solvents to be tested simultaneously, rapidly identifying the optimal conditions for yield and purity. nih.gov

Discovery of New Reactions: HTE is a powerful tool for discovering entirely new transformations. youtube.com By screening this compound against a diverse array of potential reaction partners and catalysts, novel reactivity patterns could be uncovered.

Library Synthesis: In drug discovery programs, HTE is used to generate large libraries of related compounds for biological screening. youtube.com An automated platform could rapidly synthesize hundreds of derivatives of this compound by varying the coupling partner at the 6-position, providing a rich dataset for structure-activity relationship (SAR) studies.

The coupling of HTE with flow chemistry is a particularly powerful combination. acs.org A flow reactor can be programmed to systematically vary parameters like temperature, residence time, and reagent ratios, with the output being collected in a multi-well plate for automated analysis. This automated feedback loop can dramatically accelerate the optimization process. acs.org Adopting these automated approaches will enable researchers to explore the chemical space around this compound more efficiently, accelerating the discovery of new compounds with desired properties. researchgate.net

Unexplored Reactivity Pathways and Novel Transformations

While the 6-bromo substituent is a well-established handle for cross-coupling reactions, the full reactive potential of the this compound scaffold remains largely untapped. Future research should focus on exploring less conventional transformations to generate novel molecular architectures.

Selective Functionalization: The pyrimidine (B1678525) ring possesses multiple potential reaction sites. Developing methodologies for the selective functionalization of the C-2 or C-5 positions, while the C-6 position is either brominated or already functionalized, would provide access to new isomers and substitution patterns.

Transformations of the Pyrimidine Ring: Reactions that modify the core heterocycle, such as ring-opening/ring-closing cascades or cycloadditions, could lead to entirely new classes of compounds. The reactivity of brominated pyridines can be complex, with the bromine atom's position influencing its lability and susceptibility to nucleophilic substitution. researchgate.net

Benzylic Position Reactivity: The benzylic CH2 group is a potential site for functionalization through radical-based reactions or oxidation/deprotonation pathways. Exploring these reactions could allow for the introduction of new substituents or the linkage of the pyrimidine core to other molecular fragments at a different vector.

Domino and Multicomponent Reactions: Designing one-pot domino reactions that involve multiple bond-forming events starting from this compound could significantly increase synthetic efficiency. For example, a sequence involving a Suzuki coupling followed by an intramolecular cyclization onto the benzyl group could rapidly build molecular complexity. Multicomponent reactions are particularly attractive for building libraries of diverse products in a short time. acs.org

Investigating these unexplored pathways will require a combination of computational modeling to predict reactivity and experimental screening to validate new transformations, ultimately expanding the synthetic toolkit available for modifying this important heterocyclic core.

Development of Sustainable and Waste-Minimizing Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources. benthamdirect.comnih.gov Applying these principles to the synthesis of this compound and its derivatives is a critical future direction.

Key strategies for developing more sustainable routes include:

Catalyst Selection: Moving away from stoichiometric reagents to catalytic systems is fundamental. This includes using highly efficient catalysts at low loadings and exploring catalysts based on earth-abundant and non-toxic metals as alternatives to palladium. benthamdirect.com

Solvent Minimization and Replacement: The ideal synthesis would be performed in water, biomass-derived solvents (like alcohols), or under solvent-free conditions. acs.orgeurekaselect.com Many traditional organic solvents are toxic, flammable, and contribute significantly to chemical waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Multicomponent reactions are an excellent example of atom-economical processes. acs.orgeurekaselect.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. eurekaselect.com Photoredox and electrochemical methods are also highly energy-efficient, using light or electricity as "green" reagents. nih.govmdpi.com

A recent review highlighted various catalysts, solvents, and techniques for the sustainable synthesis of pyrimidine derivatives, providing a roadmap for future efforts in this area. benthamdirect.comnih.gov For example, iridium-catalyzed multicomponent synthesis has been developed for producing pyrimidines from alcohols, which can be derived from biomass. acs.org By systematically evaluating and redesigning the synthetic pathways to this compound, its production can be made more environmentally friendly and cost-effective.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-6-bromopyrimidine, and how can reaction conditions (e.g., catalysts, solvents) be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For brominated pyrimidines, Suzuki-Miyaura coupling has been effective for introducing aryl/benzyl groups . Optimization may include testing palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF under inert atmospheres. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography confirms molecular geometry and substituent positioning, as demonstrated in related bromopyrimidine derivatives .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, with aromatic protons appearing in δ 7.0–8.5 ppm and benzyl CH₂ near δ 4.5–5.0 ppm .

- High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotope patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical assistance .

- Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For bromopyrimidines, the C6 bromine atom is typically the reactive center due to electron-withdrawing effects from the pyrimidine ring . Molecular dynamics simulations can further evaluate solvent effects on reaction kinetics .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Validate assay conditions : Ensure consistency in cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .

- Replicate experiments : Perform dose-response curves in triplicate and compare with structurally similar compounds (e.g., 6-phenylpyrimidines) to identify structure-activity trends .

- Analyze impurities : Use HPLC to confirm compound purity (>95%) and rule out degradation products .

Q. What strategies enable the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent modification : Replace the benzyl group with electron-donating/withdrawing groups (e.g., 4-fluorobenzyl) to modulate electronic properties .

- Heterocycle fusion : Attach imidazo or pyrido rings to the pyrimidine core, as seen in antitumor agents, to improve binding affinity .

- Pharmacophore mapping : Use molecular docking to align analogs with target proteins (e.g., kinases) and optimize steric/electronic complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products